![molecular formula C12H10BrNO2 B2942411 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one CAS No. 1823549-22-9](/img/structure/B2942411.png)
5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one
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Description
5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one, commonly known as 5-Bromo-1-MPP, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in a variety of organic solvents. 5-Bromo-1-MPP is a versatile compound that can be used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
Selective Synthesis of Novel Derivatives : Research by Jin Wusong (2011) in the Chinese Journal of Synthetic Chemistry demonstrates the selective synthesis of novel 5-bromo-pyrimidine derivatives, showcasing the compound's role as a precursor in the creation of structurally diverse molecules (Wusong, 2011).
Crystal Structure Analysis : Zheng Chang-zheng (2011) detailed the synthesis of a novel ligand involving 5-bromo-2-hydroxyphenyl methyl ketone, further exploring its complexation with copper(II) to reveal insights into its crystal structure (Chang-zheng, 2011).
Antimicrobial Activity
Antibacterial Activity of Nickel(II) Complexes : A study by W. Yu-jie (2011) in Applied Chemical Industry highlights the antibacterial activity of nickel(II) complexes derived from 5-bromo-2-hydroxyphenyl-(methyl)methylene-4-hydroxybenzohydrazide, pointing to the potential antimicrobial applications of these compounds (Yu-jie, 2011).
Catalytic and Synthetic Applications
Catalysis and Regioselective Synthesis : Research indicates the use of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one derivatives in catalytic systems for the regioselective synthesis of various compounds, showcasing the versatility of these molecules in synthetic organic chemistry (Verma et al., 2016).
Suzuki Cross-Coupling Reactions : The work by Paul R. Parry et al. (2002) on functionalized pyridylboronic acids, including derivatives of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one, underscores their utility in Suzuki cross-coupling reactions to yield novel heteroarylpyridines (Parry et al., 2002).
properties
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-5-3-2-4-10(11)14-8-9(13)6-7-12(14)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDKNHZKMWCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one |
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